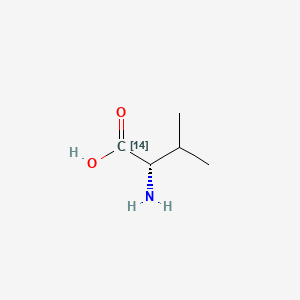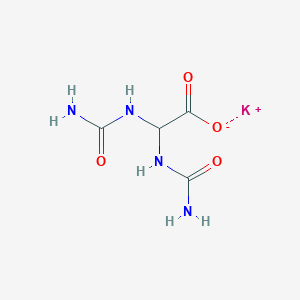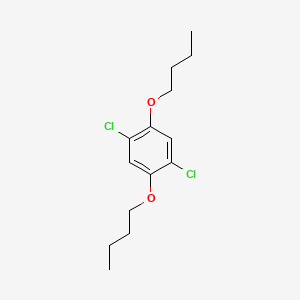
1,4-Dibutoxy-2,5-dichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibutoxy-2,5-dichlorobenzene is an organic compound with the molecular formula C14H20Cl2O2 It is a derivative of benzene, where two chlorine atoms and two butoxy groups are substituted at the 1,4 and 2,5 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibutoxy-2,5-dichlorobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,4-dibromo-2,5-dibutoxybenzene with palladium catalysts such as PdCl2(PPh3)2 in the presence of copper(I) iodide (CuI) under an argon atmosphere. The mixture is refluxed for about 10 hours and then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,4-Dibutoxy-2,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The butoxy groups can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different alcohols or ketones.
科学研究应用
1,4-Dibutoxy-2,5-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-dibutoxy-2,5-dichlorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
相似化合物的比较
Similar Compounds
- 1,2-Dichlorobenzene
- 1,3-Dichlorobenzene
- 1,4-Dichlorobenzene
Uniqueness
1,4-Dibutoxy-2,5-dichlorobenzene is unique due to the presence of both butoxy and chlorine substituents, which impart distinct chemical properties and reactivity compared to other dichlorobenzenes .
属性
CAS 编号 |
68052-14-2 |
|---|---|
分子式 |
C14H20Cl2O2 |
分子量 |
291.2 g/mol |
IUPAC 名称 |
1,4-dibutoxy-2,5-dichlorobenzene |
InChI |
InChI=1S/C14H20Cl2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI 键 |
KSNRQRXMGLBIJR-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=C(C=C1Cl)OCCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)

![1,3-Diethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B13813179.png)
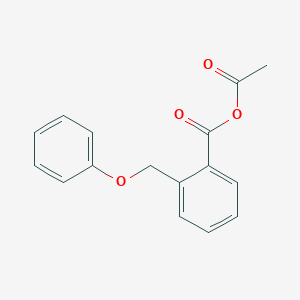
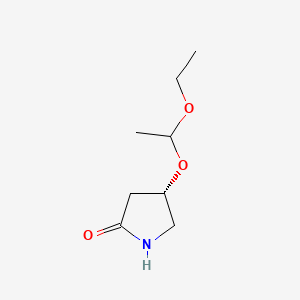
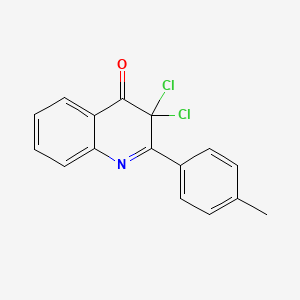
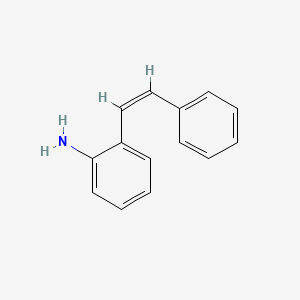
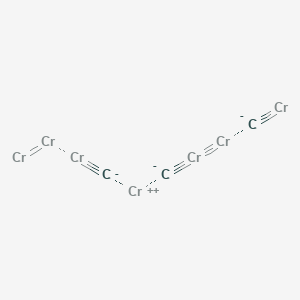
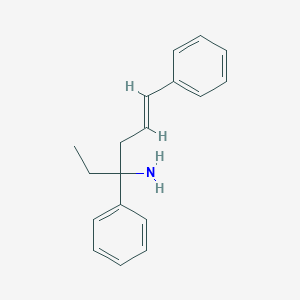

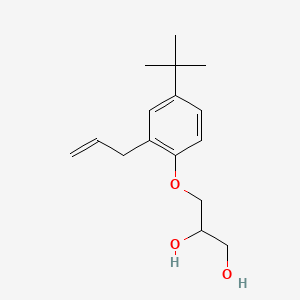
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13813241.png)
